BenchChemオンラインストアへようこそ!

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid, also cataloged under CAS 1000018-49-4, is a benzoic acid derivative that simultaneously incorporates a 2,6-dimethylmorpholine ring at the meta position and a methylsulfonyl (–SO₂CH₃) group at the para position relative to the carboxyl group. Its molecular formula is C₁₄H₁₉NO₅S with a molecular weight of 313.37 g·mol⁻¹.

Molecular Formula C14H19NO5S
Molecular Weight 313.37 g/mol
CAS No. 1000018-49-4
Cat. No. B1386711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid
CAS1000018-49-4
Molecular FormulaC14H19NO5S
Molecular Weight313.37 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C14H19NO5S/c1-9-7-15(8-10(2)20-9)12-6-11(14(16)17)4-5-13(12)21(3,18)19/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)
InChIKeyKUHMXFFFEAEMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic Acid (CAS 1000018-49-4): A Dual-Functional Benzoic Acid Scaffold for Medicinal Chemistry and Chemical Biology


3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid, also cataloged under CAS 1000018-49-4, is a benzoic acid derivative that simultaneously incorporates a 2,6-dimethylmorpholine ring at the meta position and a methylsulfonyl (–SO₂CH₃) group at the para position relative to the carboxyl group. Its molecular formula is C₁₄H₁₉NO₅S with a molecular weight of 313.37 g·mol⁻¹ . The compound is primarily supplied as a research chemical building block by multiple vendors at purities ranging from 95% to 98% [1]. The juxtaposition of a hydrogen-bond-accepting morpholine and a polar, electron-withdrawing methylsulfonyl group on the same benzoic acid core creates a distinctive physicochemical profile that differentiates it from simpler, single-substituent analogs.

Why 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic Acid Cannot Be Replaced by Common In-Class Analogs


Benzoic acid derivatives with either a morpholine or a methylsulfonyl substituent are widely available, but compounds carrying only one of these two functional groups fail to recapitulate the combined steric, electronic, and solubility profile of 3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid . The 2,6-dimethyl substitution on the morpholine ring introduces stereochemical complexity (cis/trans isomerism) and increased lipophilicity that is absent in unsubstituted morpholine analogs. Simultaneously, the electron-withdrawing methylsulfonyl group at the para position lowers the pKa of the benzoic acid (predicted 3.74) relative to non-sulfonylated analogs and adds a second hydrogen-bond-acceptor surface . Generic substitution with single-substituent building blocks—such as 4-methylsulfonylbenzoic acid or 4-(2,6-dimethylmorpholin-4-yl)benzoic acid—therefore alters molecular recognition properties, solubility, and reactivity, making direct interchange unreliable in structure–activity relationship (SAR) studies or synthetic route development.

Quantitative Differentiation Evidence for 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic Acid Versus Closest Analogs


Polar Surface Area Comparison: Increased Hydrogen-Bonding Capacity Relative to Des-Methylsulfonyl and Des-Morpholinyl Analogs

The topological polar surface area (TPSA) of 3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is 83.91 Ų, as reported by ChemScene . For the des-methylsulfonyl comparator 4-(2,6-dimethylmorpholin-4-yl)benzoic acid (CAS 1021243-39-9), PubChem calculates a TPSA of 49.8 Ų [1]. The target compound thus offers an additional 34.1 Ų of polar surface area, attributable to the two S=O oxygen atoms of the methylsulfonyl group. This difference has implications for membrane permeability prediction (higher TPSA correlates with lower passive permeability) and for establishing additional polar contacts in target binding sites.

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity Differentiation: LogP Shift Induced by the Methylsulfonyl Group

The reported LogP for 3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is 1.40, as provided by ChemScene . In contrast, 4-(2,6-dimethylmorpholin-4-yl)benzoic acid exhibits a computed XLogP3-AA of 2.1 [1]. The presence of the polar methylsulfonyl group reduces the LogP by approximately 0.7 log units relative to the analog lacking this substituent, despite the target compound having a higher molecular weight. This counter-intuitive relationship—heavier but more polar—demonstrates that the methylsulfonyl group overcompensates for the added carbon count in terms of polarity.

Lipophilicity ADME Lead Optimization

Acid Strength Modulation: pKa Shift from Methylsulfonyl Electron-Withdrawing Effect

The predicted pKa of 3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is 3.74 ± 0.10, as reported on ChemicalBook . For the des-methylsulfonyl comparator 4-(2,6-dimethylmorpholin-4-yl)benzoic acid, the most directly comparable predicted acid pKa is approximately 4.07, calculated for the structurally related 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid scaffold [1]; benzoic acid itself has a pKa of 4.20. The electron-withdrawing methylsulfonyl group at the para position lowers the pKa by an estimated 0.3–0.5 units relative to morpholine-substituted benzoic acids without the sulfonyl group.

Acid–Base Chemistry Reactivity Salt Formation

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation Versus Des-Methylsulfonyl and Des-Morpholinyl Analogs

3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid possesses a molecular weight of 313.37 g·mol⁻¹ with 5 hydrogen-bond acceptors and 1 hydrogen-bond donor . The closest des-methylsulfonyl analog, 4-(2,6-dimethylmorpholin-4-yl)benzoic acid, has a molecular weight of 235.28 g·mol⁻¹ with only 4 hydrogen-bond acceptors [1]. The closest des-morpholinyl analog retaining the methylsulfonyl group, 4-methylsulfonylbenzoic acid (CAS 4052-30-6), has a molecular weight of 200.21 g·mol⁻¹ and 4 hydrogen-bond acceptors . The target compound therefore provides one additional hydrogen-bond acceptor and a molecular weight increment of 78.1 and 113.2 g·mol⁻¹, respectively, relative to these single-substituent analogs.

Building Block Selection Fragment-Based Drug Design Library Design

Purity and Quality Certification Comparison Across Commercial Suppliers

Commercially available 3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid is offered at purity levels ≥97% by CATO (ISO17034-certified reference standard) [1] and ≥98% by ChemScene and Leyan . In comparison, the des-dimethyl analog 4-(methylsulfonyl)-3-morpholinobenzoic acid (CAS 1197193-19-3) is typically offered at ≥95% purity by suppliers such as Keyan Chemical [2]. The 2–3 percentage point purity differential may be relevant for applications requiring high analytical stringency, such as quantitative NMR reference standards or impurity profiling. Furthermore, the availability of the target compound as an ISO17034-certified reference material from CATO is a quality-assurance feature not identified for any of the direct structural analogs [1].

Quality Control Analytical Standards Procurement Specifications

Stereochemical Complexity: cis/trans Isomerism of the 2,6-Dimethylmorpholine Ring as a Differentiator

The 2,6-dimethylmorpholine substituent in the target compound can exist as cis and trans diastereomers, introducing stereochemical complexity that is entirely absent in the des-dimethyl analog 4-(methylsulfonyl)-3-morpholinobenzoic acid (CAS 1197193-19-3) [1]. Patent literature describes methods for the racemic separation and purification of cis- and trans-2,6-dimethylmorpholine [2][3], confirming that these stereoisomers are chemically distinct entities with potentially different biological and physicochemical properties. The commercial product (CAS 1000018-49-4) is typically supplied as a mixture of stereoisomers unless otherwise specified, but the dimethyl substitution creates four possible stereoisomers (two enantiomeric pairs) that are not present in the morpholine analog.

Stereochemistry Chiral Building Blocks Conformational Analysis

Recommended Application Scenarios for 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration Where Simultaneous Modulation of Polarity and Lipophilicity Is Required

The target compound's combined TPSA of 83.91 Ų and LogP of 1.40 places it in a distinct physicochemical space relative to single-substituent analogs [1]. This makes it a suitable scaffold for SAR campaigns that require simultaneous engagement of a polar binding sub-pocket (via the methylsulfonyl oxygen atoms) and a hydrophobic groove (via the 2,6-dimethylmorpholine). The five hydrogen-bond acceptors provide multiple vectors for target engagement, while the carboxylic acid offers a convenient handle for amide coupling or esterification to generate compound libraries .

Analytical Method Development Requiring Certified Reference Standards with Documented Metrological Traceability

For laboratories developing HPLC, LC–MS, or qNMR methods for impurity profiling or drug substance quantification, the availability of 3-(2,6-dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid as an ISO17034-certified reference standard from CATO (>97% purity) provides a level of quality assurance not identified for structural analogs . The combination of defined purity specifications and certified metrological traceability supports regulatory compliance in pharmaceutical analysis workflows.

Stereochemical Probe Design in Target Engagement Studies

The 2,6-dimethylmorpholine ring introduces two stereocenters, generating four possible stereoisomers that are absent in the morpholine analog CAS 1197193-19-3 [1]. This stereochemical complexity enables the use of individual enantiomers or diastereomers as stereochemical probes to interrogate chiral recognition elements in enzyme active sites or receptor binding pockets, an option not available with the simpler, achiral morpholine comparator.

Fragment-Based and Building Block Library Design Requiring Dual-Pharmacophore Scaffolds

With a molecular weight of 313.37 g·mol⁻¹, 5 hydrogen-bond acceptors, and both a morpholine and methylsulfonyl pharmacophore, the target compound occupies a unique position in chemical space . For fragment-library designers or medicinal chemists assembling diversity-oriented synthesis collections, it offers a single building block that simultaneously delivers two pharmacophoric elements (basic morpholine nitrogen and polar sulfone), reducing the synthetic step count compared to sequential introduction of these groups [1]. In contrast, single-substituent analogs such as 4-methylsulfonylbenzoic acid (MW 200.21) or 4-(2,6-dimethylmorpholin-4-yl)benzoic acid (MW 235.28) each provide only one of these two recognition elements .

Quote Request

Request a Quote for 3-(2,6-Dimethylmorpholin-4-yl)-4-methylsulfonylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.